molecular formula C11H10FN B7969472 (7-Fluoronaphthalen-1-yl)methanamine

(7-Fluoronaphthalen-1-yl)methanamine

Cat. No.: B7969472
M. Wt: 175.20 g/mol
InChI Key: AAGPXZGKWZANNX-UHFFFAOYSA-N
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Description

(7-Fluoronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C11H10FN It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and an amine group is attached to the methylene bridge at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoronaphthalen-1-yl)methanamine typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, forming 1-aminonaphthalene.

    Fluorination: The 1-aminonaphthalene undergoes electrophilic substitution to introduce a fluorine atom at the 7th position, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

(7-Fluoronaphthalen-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7-Fluoronaphthalen-1-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects.

Comparison with Similar Compounds

    (8-Fluoronaphthalen-1-yl)methanamine: Similar structure but with the fluorine atom at the 8th position.

    (7-Chloronaphthalen-1-yl)methanamine: Chlorine substituted instead of fluorine.

    (7-Bromonaphthalen-1-yl)methanamine: Bromine substituted instead of fluorine.

Uniqueness: (7-Fluoronaphthalen-1-yl)methanamine is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(7-fluoronaphthalen-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGPXZGKWZANNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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